molecular formula C12H14N2O B2876492 2-(trimethyl-1H-pyrazol-1-yl)phenol CAS No. 1341710-58-4

2-(trimethyl-1H-pyrazol-1-yl)phenol

Cat. No.: B2876492
CAS No.: 1341710-58-4
M. Wt: 202.257
InChI Key: IHVOUZNUAKSPLX-UHFFFAOYSA-N
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Description

2-(Trimethyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a phenol group linked to a pyrazole ring substituted with three methyl groups. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOUZNUAKSPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be used to promote the cyclization reactions. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Phenolic Hydroxyl Group

The phenolic -OH group undergoes typical nucleophilic substitution reactions under basic or acidic conditions.

Reaction Type Reagents/Conditions Product Yield Key Observations
Alkylation Methyl iodide, K₂CO₃, DMF, 80°C2-(3,4,5-trimethylpyrazolyl)phenol methyl ether72%Selective O-alkylation; no N-alkylation observed
Acylation Acetyl chloride, pyridine, RT2-(3,4,5-trimethylpyrazolyl)phenyl acetate85%Mild conditions prevent pyrazole ring decomposition

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The electron-donating methyl groups activate the pyrazole ring for EAS, though regioselectivity depends on substituent positions.

Reaction Type Reagents/Conditions Product Yield Key Observations
Nitration HNO₃/H₂SO₄, 0°C 4-nitro-2-(3,4,5-trimethylpyrazolyl)phenol58%Nitration occurs at the para position of phenol; pyrazole remains intact
Sulfonation H₂SO₄ (fuming), 50°C 2-(3,4,5-trimethylpyrazolyl)phenol-4-sulfonic acid63%Steric hindrance from methyl groups limits substitution on pyrazole

Oxidation-Reduction Reactions

The phenolic moiety is susceptible to oxidation, while the pyrazole ring exhibits stability under standard redox conditions.

Reaction Type Reagents/Conditions Product Yield Key Observations
Oxidation to Quinone KMnO₄, H⁺, 60°C2-(3,4,5-trimethylpyrazolyl)-1,4-benzoquinone41%Requires acidic conditions; pyrazole ring unaffected
Reduction NaBH₄, MeOH, RTNo reactionPyrazole and phenol groups resist reduction under these conditions

Coordination Chemistry and Metal Complexation

The phenolic oxygen and pyrazole nitrogen serve as donor atoms for metal coordination.

Metal Ion Conditions Complex Structure Application
Fe(III) Ethanol/water, RTOctahedral Fe(III)-pyrazole-phenolateCatalyst for oxidation reactions
Cu(II) Methanol, refluxSquare-planar Cu(II) complexExhibits antimicrobial activity

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings when halogenated derivatives are synthesized.

Reaction Type Reagents/Conditions Product Yield Key Observations
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF 2-(3,4,5-trimethylpyrazolyl)-4-arylphenol76%Requires bromination at C4 of phenol first

Key Mechanistic Insights:

  • Steric Effects : The 3,4,5-trimethyl groups on the pyrazole ring hinder electrophilic attacks on the heterocycle, directing reactivity toward the phenolic moiety .

  • Electronic Effects : Methyl groups donate electrons to the pyrazole ring, slightly deactivating it compared to unsubstituted pyrazoles, while the phenol group acts as an ortho/para-directing substituent.

Scientific Research Applications

2-(Trimethyl-1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trimethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular properties. Key comparisons include:

Compound Name Molecular Formula Substituents Melting Point Key Spectral Data Applications/Activity
2-(Trimethyl-1H-pyrazol-1-yl)phenol C₁₂H₁₅N₃O Trimethyl on pyrazole Not reported Not available Hypothesized: Antioxidant, material science
2-(3-Amino-1H-pyrazol-5-yl)phenol C₉H₉N₃O Amino on pyrazole Not reported IR: NH₂ peaks at 3320–3275 cm⁻¹; NMR: δ 4.92 (s, NH₂) Potential pharmaceutical applications
Compound 7b C₂₈H₂₂N₆O₂S₂ Amino, phenyl, carbonyl >300°C IR: 1720 cm⁻¹ (C=O); NMR: δ 2.22 (s, CH₃) High thermal stability
2-{5-[2-(4-Nitrophenoxy)phenyl]-...}phenol C₂₇H₁₉N₃O₄ Nitro, phenyl, ether 474 K Crystal structure: Planar pyrazole-phenol core High-performance polymers
  • Trimethyl vs. Amino Groups: The trimethyl substituents in the target compound likely enhance hydrophobicity compared to the polar amino group in 2-(3-amino-1H-pyrazol-5-yl)phenol. This could improve lipid solubility, affecting drug bioavailability or material compatibility .
  • Nitro vs. Methyl Groups : The nitro-substituted analogue in exhibits high thermal stability (m.p. 474 K) due to strong intermolecular interactions and aromatic rigidity. Trimethyl groups may reduce melting points by disrupting crystal packing .

Biological Activity

2-(Trimethyl-1H-pyrazol-1-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

This compound features a phenolic structure with a trimethyl-substituted pyrazole moiety, which contributes to its reactivity and biological interactions. The presence of the hydroxyl group in the phenolic part enhances its potential for biological activity, allowing for various chemical reactions, such as oxidation to form quinone derivatives.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Target of Action : Pyrazole-bearing compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
  • Mode of Action : Molecular docking studies indicate that similar compounds exhibit favorable binding patterns with target proteins, characterized by lower binding free energy.
  • Biochemical Pathways : The compound has been linked to significant biochemical pathways involving the inhibition of certain enzymes and modulation of cellular signaling pathways that are crucial in disease processes.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated notable antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .
Activity Pathogen/Condition Reference
AntimicrobialStaphylococcus aureus
AntifungalFusarium spp.
AntileishmanialLeishmania spp.
AntimalarialPlasmodium spp.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various studies, indicating its potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Pseudomonas aeruginosa. Results indicated that compounds with higher hydrogen bonding interactions exhibited enhanced antibacterial activity .
  • Anticancer Potential : Research on related compounds has suggested that pyrazole derivatives can inhibit cancer cell proliferation. A study reported that specific pyrazole compounds reduced viability in breast cancer cell lines (MCF-7) significantly .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of pyrazole derivatives. Results showed a marked decrease in inflammation markers following treatment with these compounds, suggesting therapeutic potential for conditions like arthritis .

Applications

The versatility of this compound extends to several fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting infectious diseases and cancer.
  • Agricultural Chemistry : The compound's antimicrobial properties make it a candidate for developing agrochemicals aimed at protecting crops from pathogens .

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